molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one

Cat. No.: B2968965
CAS No.: 835632-37-6
M. Wt: 264.3
InChI Key: DKGMOQMJDITPEE-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
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Properties

IUPAC Name

spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10-9-7-1-2-12(16-3-4-17-12)5-8(7)18-11(9)14-6-13-10/h6H,1-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGMOQMJDITPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C4=C(S3)N=CNC4=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2′-[1,3]dioxolane]-3-carboxylate (40.0 g, 0.142 mol) in formamide (225 mL) was added ammonium formate (17.8 g, 0.282 mol). The resulting mixture was stirred with at 140° C. for 16 h, after which time the heterogeneous contents were removed from heating, and allowed to cool to rt. The contents were filtered, the solid filter cake was washed with water (2×60 mL), and suction dried overnight to afford the desired product as an off-white solid (33.0 g, 88%). 1H-NMR (DMSO-d6) δ 12.35 (broad s, 1H), 8.00 (s, 1H), 3.92 (s, 4H), 2.95 (t, 2H), 2.91 (s, 2H), 1.83 (t, 2H); LCMS RT=1.87 min; [M+H]+=265.2.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a stirring 225 mL formamide solution of ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2′-[1,3]dioxolane]-3-carboxylate (40.0 g, 0.142 mol) was added ammonium formate (17.8 g, 0.282 mol). The contents were stirred with heating at 140° C. for 16 h, after which time the heterogeneous contents were removed from heating, and allowed to cool to rt. The contents were filtered, the solid filter cake washed with water (2×60 mL), and suction dried overnight to afford the desired product as an off-white solid (33.0 g, 88%). 1H-NMR (DMSO-d6) δ 12.35 (broad s, 1H), 8.00 (s, 1H), 3.92 (s, 4H), 2.95 (t, 2H), 2.91 (s, 2H), 1.83 (t, 2H); LCMS RT=1.87 min; [M+H]+=265.2.
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Yield
88%

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